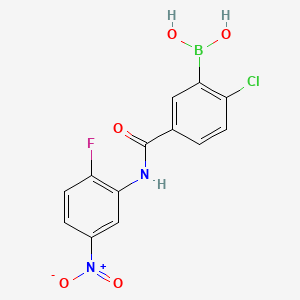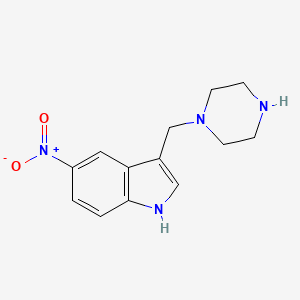
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate
概要
説明
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a carbamate group attached to a diphenylethyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . This method is efficient and can be performed under metal-free conditions.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, resulting in a more efficient, versatile, and sustainable process compared to traditional batch methods .
化学反応の分析
Types of Reactions
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbamate group can produce amines.
科学的研究の応用
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate has several applications in scientific research:
Biology: The compound’s unique reactivity makes it useful in biocatalytic processes and biosynthetic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its stability and reactivity.
作用機序
The mechanism by which tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbamate group can form stable linkages with various biomolecules. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in both research and industrial applications .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the diphenylethyl backbone.
tert-Butyl ((1R,2S)-2-hydroxyethyl)carbamate: Similar structure but with a simpler ethyl group instead of the diphenylethyl group.
Uniqueness
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxy group, and a diphenylethyl backbone. This combination provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
特性
IUPAC Name |
tert-butyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22)/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGTKNHQHVNQX-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)
![2-(4-Pyridyl)-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B8047715.png)

![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)









![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B8047813.png)
